(3-((Dimethylamino)methyl)-5-methoxyphenyl)boronic acid
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Overview
Description
(3-((Dimethylamino)methyl)-5-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a dimethylamino group, a methoxy group, and a boronic acid moiety attached to a phenyl ring. Its unique structure makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Dimethylamino)methyl)-5-methoxyphenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring: The starting material is often a substituted benzene derivative. The dimethylamino and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the Boronic Acid Group: The boronic acid moiety is introduced via a borylation reaction. This can be achieved using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Catalytic Borylation: Using palladium or nickel catalysts to facilitate the borylation reaction.
Automated Synthesis: Employing automated reactors to control reaction parameters such as temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
(3-((Dimethylamino)methyl)-5-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form boronates or boranes.
Substitution: The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel, and other transition metals.
Major Products
Phenols: Formed through oxidation reactions.
Boronates: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(3-((Dimethylamino)methyl)-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (3-((Dimethylamino)methyl)-5-methoxyphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications:
Molecular Targets: Enzymes, receptors, and other proteins that contain nucleophilic functional groups.
Pathways Involved: The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
(3-((Dimethylamino)methyl)phenyl)boronic acid: Lacks the methoxy group, making it less versatile in certain reactions.
(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid: The position of the methoxy group is different, which can affect its reactivity and applications.
Uniqueness
(3-((Dimethylamino)methyl)-5-methoxyphenyl)boronic acid is unique due to the specific positioning of its functional groups, which enhances its reactivity and makes it suitable for a broader range of applications compared to its analogs.
Properties
CAS No. |
558469-73-1 |
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Molecular Formula |
C10H16BNO3 |
Molecular Weight |
209.05 g/mol |
IUPAC Name |
[3-[(dimethylamino)methyl]-5-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C10H16BNO3/c1-12(2)7-8-4-9(11(13)14)6-10(5-8)15-3/h4-6,13-14H,7H2,1-3H3 |
InChI Key |
FXMFSZOOWFATNZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)CN(C)C)(O)O |
Origin of Product |
United States |
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